molecular formula C17H14FNO3 B11475443 2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide

2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11475443
M. Wt: 299.30 g/mol
InChI Key: FSGDNPSAJLFBBG-UHFFFAOYSA-N
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Description

2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom at the 5th position of the benzofuran ring and a methoxyphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the benzofuran derivative with 3-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(5-bromo-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(5-methyl-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide

Comparison

Compared to its analogs, 2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14FNO3/c1-21-14-4-2-3-13(9-14)19-17(20)7-11-10-22-16-6-5-12(18)8-15(11)16/h2-6,8-10H,7H2,1H3,(H,19,20)

InChI Key

FSGDNPSAJLFBBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=COC3=C2C=C(C=C3)F

Origin of Product

United States

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